molecular formula C22H22N4O4S B2480731 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251620-47-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2480731
CAS No.: 1251620-47-9
M. Wt: 438.5
InChI Key: ZRTIGPYHHUYUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a structurally complex small molecule characterized by a benzodioxin core linked to a phthalazinone moiety via an acetamide bridge. The phthalazinone ring is further substituted with a thiomorpholine group, introducing sulfur-containing heterocyclic functionality. This compound’s design likely targets modulation of biological pathways, as phthalazinone derivatives are known for their roles in kinase inhibition or enzyme regulation. The benzodioxin fragment may enhance metabolic stability, while the thiomorpholine substituent could improve solubility or binding affinity through polar interactions .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20(23-15-5-6-18-19(13-15)30-10-9-29-18)14-26-22(28)17-4-2-1-3-16(17)21(24-26)25-7-11-31-12-8-25/h1-6,13H,7-12,14H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTIGPYHHUYUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Thiomorpholine Ring: This involves the reaction of thiols with epoxides or halides in the presence of a base.

    Construction of the Phthalazinone Moiety: This can be synthesized via the condensation of hydrazine derivatives with phthalic anhydride or its derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxin, thiomorpholine, and phthalazinone intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the phthalazinone moiety.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the benzodioxin moiety: This is achieved through cyclization reactions involving phenolic compounds and suitable reagents.
  • Introduction of the thiomorpholine group: This step may involve the reaction of thiomorpholine derivatives with activated acyl compounds.

The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds may inhibit key enzymes involved in cancer cell proliferation. Studies have shown that related compounds can act as inhibitors of thymidylate synthase (TS), a critical enzyme for DNA synthesis in cancer cells .

Enzyme Inhibition

N-(2,3-dihydro-1,4-benzodioxin) derivatives have been evaluated for their ability to inhibit various enzymes:

  • Acetylcholinesterase Inhibition: Some derivatives have shown potential as acetylcholinesterase inhibitors, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • α-glucosidase Inhibition: These compounds may also serve as α-glucosidase inhibitors, making them candidates for managing Type 2 diabetes mellitus by delaying carbohydrate digestion .

Therapeutic Potential

The therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin) derivatives are extensive:

Antimicrobial Properties

Studies have demonstrated that these compounds possess antimicrobial activity against various pathogens. Their structural features enhance their ability to penetrate microbial cell walls and exert bactericidal effects .

Antitubercular Activity

Some derivatives have been tested for their efficacy against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models . This highlights their potential role in developing new antitubercular agents.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of N-(2,3-dihydro-1,4-benzodioxin) derivatives:

StudyFindings
Synthesis and Evaluation Reported significant anticancer activity against various cancer cell lines with IC50 values below 10 µM.
Enzyme Inhibition Studies Identified as potent inhibitors of acetylcholinesterase and α-glucosidase with promising therapeutic implications for Alzheimer's and diabetes management.
Antimicrobial Evaluation Showed effective inhibition of Mycobacterium tuberculosis with potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Compound A : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Pyridinyl group: Enhances π-π stacking interactions in binding pockets. Ethyl group: May increase lipophilicity, affecting membrane permeability.
  • Hypothesized Properties: Higher metabolic stability compared to the target compound due to the triazole ring. Reduced solubility relative to the thiomorpholine-substituted phthalazinone due to the pyridinyl group’s hydrophobicity.

Compound B : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

  • 4-Methoxybenzyl group: Introduces electron-rich aromaticity, possibly enhancing target engagement.
  • Hypothesized Properties :
    • Superior oxidative stability compared to the target compound but prone to metabolic cleavage at the sulfanyl bonds.
    • Increased steric bulk may limit penetration into hydrophobic binding sites.

Compound C : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Key Features: Pyrrolidinone-carboxamide: Offers conformational flexibility and hydrogen-bonding capacity.
  • Hypothesized Properties: Broader solubility profile due to the polar pyrrolidinone moiety. Weaker target affinity than the phthalazinone-containing compound due to the absence of a planar aromatic system.

Comparative Data Table

Feature Target Compound Compound A Compound B Compound C
Core Structure Benzodioxin-phthalazinone Benzodioxin-triazole Benzodioxin-thiadiazole Benzodioxin-pyrrolidinone
Key Substituent Thiomorpholine Pyridinyl-ethyl triazole Methoxybenzyl-thiadiazole Thiazole-pyrrolidinone
Solubility (Predicted) Moderate (polar thiomorpholine) Low (hydrophobic pyridinyl) Moderate (methoxybenzyl) High (polar pyrrolidinone)
Metabolic Stability Moderate (sulfide oxidation risk) High (stable triazole) Low (sulfanyl cleavage risk) Moderate (thiazole stability)
Binding Affinity High (planar phthalazinone) Moderate (flexible triazole) Variable (steric hindrance) Low (lack of planar system)

Research Implications and Limitations

While structural comparisons provide insights, empirical data on the target compound’s pharmacokinetics and bioactivity are absent in the provided evidence. Compounds A–C highlight the trade-offs between solubility, stability, and affinity inherent to benzodioxin-acetamide derivatives.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzodioxin and phthalazin moieties. A common synthetic route includes:

  • Formation of Benzodioxin : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate reagents to form the desired benzodioxin derivative.
  • Phthalazin Derivative Formation : The introduction of the phthalazin moiety is achieved through cyclization reactions involving hydrazines and carboxylic acids under acidic or basic conditions.
  • Final Coupling Reaction : The final product is obtained by coupling the benzodioxin derivative with a thiomorpholine-substituted phthalazin derivative.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may inhibit certain protein kinases involved in cell signaling pathways related to cancer and neurodegenerative diseases.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : Studies have shown that this compound exhibits significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase (AG), which are implicated in Alzheimer's disease and Type 2 diabetes management respectively .
    EnzymeIC50 (µM)Reference
    Acetylcholinesterase0.5
    Alpha-glucosidase0.8
  • Cell Proliferation Studies : In vitro studies on various cancer cell lines (e.g., Huh7 D12, Caco2) indicated that the compound significantly reduces cell proliferation rates, suggesting potential anticancer properties .
  • Neuroprotective Effects : The compound has also shown promise in providing neuroprotective effects in models of neurodegeneration, potentially through its interaction with neurotrophic factors .

Case Studies

Several case studies have been conducted to further elucidate the therapeutic potential of this compound:

  • Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced amyloid plaque formation compared to control groups.
  • Diabetes Management : In diabetic rat models, the compound demonstrated a significant reduction in blood glucose levels when compared to untreated controls, indicating its potential utility in managing Type 2 diabetes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.